N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide is the muscarinic 4 (M4) receptor . This receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neuronal signaling .
Mode of Action
This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine .
Pharmacokinetics
This compound exhibits excellent pharmacokinetic properties. It has low intravenous clearance (11.6 mL/min/kg) and excellent brain exposure (PO PBL, 10 mg/kg at 1h, [Brain]=10.3 µM, B:P=0.85), indicating good bioavailability and ability to cross the blood-brain barrier .
Result of Action
The activation of the M4 receptor by this compound leads to a leftward shift of the agonist concentration-response curve . This suggests an increase in the sensitivity of the receptor to its agonist, thereby enhancing the physiological response.
Preparation Methods
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with sulfonamide derivatives. One common method includes the use of uronium-type activating systems such as TBTU/HOBt/DIPEA or phosphonic acid anhydride methods like T3P/Py . These methods facilitate the formation of amides in moderate to excellent yields without the need for phenolic group protection .
Chemical Reactions Analysis
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide can be compared with other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
These compounds share similar structural features but differ in their substituents and specific biological activities. The unique methoxy and methyl groups in this compound contribute to its distinct pharmacological profile and enhanced selectivity for certain molecular targets .
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-10-4-7-12(8-5-10)23(19,20)18-16-17-14-13(21-3)9-6-11(2)15(14)22-16/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZCNDLUFJDUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC(=C3S2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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